molecular formula C6H12FNO B566834 (4-fluorotetrahydro-2H-pyran-4-yl)methanamine CAS No. 1228875-13-5

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B566834
M. Wt: 133.166
InChI Key: OFAYDVVDQZEUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 . It is also known by other synonyms such as “4-AMinoMethyl-4-fluoro-tetrahydro-2H-pyran” and "(4-fluorooxan-4-yl)methanamine" .


Molecular Structure Analysis

The molecular structure of “(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” consists of a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. One of the carbon atoms is substituted with a fluorine atom and a methanamine group .


Physical And Chemical Properties Analysis

“(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” has a predicted boiling point of 184.0±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Transformations

The compound (4-fluorotetrahydro-2H-pyran-4-yl)methanamine has been used in various synthesis processes. For example, Arutyunyan et al. (2012) detailed the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, involving the reaction of a similar compound, 2,2-dimethyltetrahydro-2H-pyran-4-one, with aqueous methanamine, followed by various chemical transformations (Arutyunyan et al., 2012).

Condensation Reactions

Aghekyan et al. (2018) conducted research on the condensation of nonaromatic amines with derivatives of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, leading to the formation of various N,N'-disubstituted oxamides and succinamides (Aghekyan et al., 2018).

Biased Agonists in Pharmacology

Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, as "biased agonists" of serotonin 5-HT1A receptors, indicating potential applications in antidepressant drug development (Sniecikowska et al., 2019).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014) synthesized Iron(III) complexes involving derivatives of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine for use in photocytotoxicity and cellular imaging, highlighting its potential applications in medical research and therapeutic interventions (Basu et al., 2014).

Molecular Conformations Study

Tsipis (2022) conducted a study on the conformational behavior of amino substituents in 2-amino-2-fluorotetrahydro-2H-pyrans, similar to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, employing computational methods to understand their molecular conformations (Tsipis, 2022).

Safety And Hazards

The safety information for “(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” indicates that it has the GHS07 hazard classification . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-fluorooxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAYDVVDQZEUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676815
Record name 1-(4-Fluorooxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

CAS RN

1228875-13-5
Record name 1-(4-Fluorooxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 337B (1.4 g) and hydrazine (1.548 mL) in ethanol (40 mL) was heated at 70° C. overnight, cooled to room temperature, slurried with CH2Cl2 (200 mL) and the solid removed by filtration. The filtrate was concentrated and chromatographed on silica gel with 100:5:1 ethyl acetate/methanol/NH4OH as eluent to give the product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.548 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of EXAMPLE 409B (1.4 g) and hydrazine (1.548 mL) in ethanol (40 mL) was heated at 70° C. overnight, cooled to room temperature, slurried with CH2C12 (200 mL) and the solid removed by filtration. The filtrate was concentrated and chromatographed on silica gel with 100:5:1 ethyl acetate/methanol/NH4OH as eluent to give the product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.548 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.